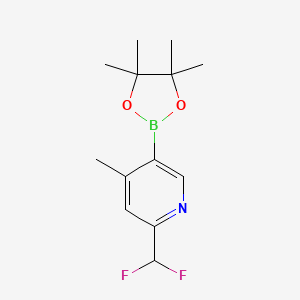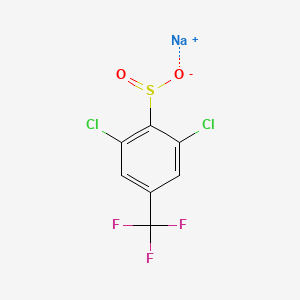
2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to a benzene ring, along with a sulfinic acid sodium salt functional group. Its unique structure imparts distinct chemical properties, making it valuable for specific reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt typically involves multiple steps. One common method starts with the chlorination of 4-(trifluoromethyl)benzenesulfinic acid, followed by the introduction of sodium to form the sodium salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced equipment and optimized reaction conditions helps in achieving efficient production while maintaining safety and environmental standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different sulfinic acid derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic and sulfinic acid derivatives, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt finds applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethyl groups enhances its reactivity, allowing it to participate in various chemical reactions. The sulfinic acid sodium salt group plays a crucial role in its solubility and reactivity in aqueous solutions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine
- 2,6-Dichloro-4-(trifluoromethyl)benzoic acid
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt is unique due to its specific functional groups, which impart distinct chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C7H2Cl2F3NaO2S |
|---|---|
Poids moléculaire |
301.04 g/mol |
Nom IUPAC |
sodium;2,6-dichloro-4-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H3Cl2F3O2S.Na/c8-4-1-3(7(10,11)12)2-5(9)6(4)15(13)14;/h1-2H,(H,13,14);/q;+1/p-1 |
Clé InChI |
PJZYYFIEHMQOAW-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C(C(=C1Cl)S(=O)[O-])Cl)C(F)(F)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


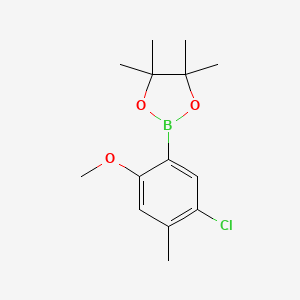
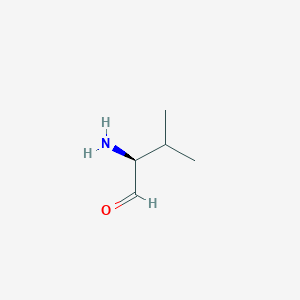

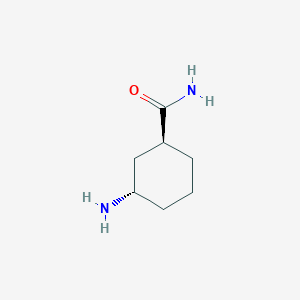
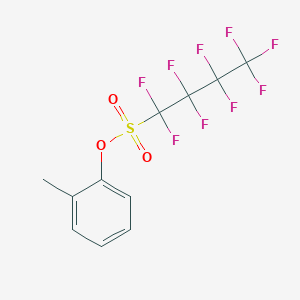



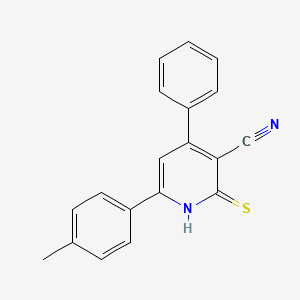
![2-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B13919224.png)


